molecular formula C22H25ClN2O5S B14984413 Methyl 2-chloro-5-[({1-[(2-methylbenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate

Methyl 2-chloro-5-[({1-[(2-methylbenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate

Cat. No.: B14984413
M. Wt: 465.0 g/mol
InChI Key: JOWDIQMRWKHDPW-UHFFFAOYSA-N
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Description

Methyl 2-chloro-5-{1-[(2-methylphenyl)methanesulfonyl]piperidine-4-amido}benzoate is a complex organic compound that features a combination of aromatic, sulfonyl, and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-chloro-5-{1-[(2-methylphenyl)methanesulfonyl]piperidine-4-amido}benzoate typically involves multiple steps:

    Formation of the Piperidine Derivative: The initial step involves the synthesis of the piperidine derivative. This can be achieved by reacting 2-methylphenylmethanesulfonyl chloride with piperidine under basic conditions.

    Amidation Reaction: The piperidine derivative is then reacted with 2-chloro-5-aminobenzoic acid to form the amide bond. This reaction is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-5-{1-[(2-methylphenyl)methanesulfonyl]piperidine-4-amido}benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the aromatic ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide, and the aromatic ring can undergo oxidation to form quinones.

    Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Substitution: Formation of substituted derivatives with various functional groups.

    Oxidation: Formation of quinones and other oxidized products.

    Reduction: Formation of sulfides and reduced aromatic compounds.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

Methyl 2-chloro-5-{1-[(2-methylphenyl)methanesulfonyl]piperidine-4-amido}benzoate has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting specific receptors or enzymes.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Material Science: Explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-chloro-5-{1-[(2-methylphenyl)methanesulfonyl]piperidine-4-amido}benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl and amide groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-chloro-5-{1-[(phenyl)methanesulfonyl]piperidine-4-amido}benzoate: Similar structure but lacks the methyl group on the phenyl ring.

    Methyl 2-chloro-5-{1-[(2-methylphenyl)methanesulfonyl]piperidine-4-amido}benzoate: Similar structure but with different substituents on the aromatic ring.

Uniqueness

Methyl 2-chloro-5-{1-[(2-methylphenyl)methanesulfonyl]piperidine-4-amido}benzoate is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the methyl group on the phenyl ring can influence the compound’s reactivity and interactions with biological targets.

Properties

Molecular Formula

C22H25ClN2O5S

Molecular Weight

465.0 g/mol

IUPAC Name

methyl 2-chloro-5-[[1-[(2-methylphenyl)methylsulfonyl]piperidine-4-carbonyl]amino]benzoate

InChI

InChI=1S/C22H25ClN2O5S/c1-15-5-3-4-6-17(15)14-31(28,29)25-11-9-16(10-12-25)21(26)24-18-7-8-20(23)19(13-18)22(27)30-2/h3-8,13,16H,9-12,14H2,1-2H3,(H,24,26)

InChI Key

JOWDIQMRWKHDPW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CC(=C(C=C3)Cl)C(=O)OC

Origin of Product

United States

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